molecular formula C8H15NO2S B14759873 2-Thiazolidineacetic acid, 2-methyl-, ethyl ester CAS No. 770-78-5

2-Thiazolidineacetic acid, 2-methyl-, ethyl ester

Cat. No.: B14759873
CAS No.: 770-78-5
M. Wt: 189.28 g/mol
InChI Key: RAWRTSJLYLJMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolidineacetic acid, 2-methyl-, ethyl ester is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidineacetic acid, 2-methyl-, ethyl ester typically involves the reaction of 2-methylthiazolidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the thiazolidine ring attacks the carbon atom of the ethyl chloroacetate, leading to the formation of the ester .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidineacetic acid, 2-methyl-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiazolidineacetic acid, 2-methyl-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolidineacetic acid, 2-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can modulate the activity of enzymes and receptors. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolidineacetic acid, 2-methyl-, ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

770-78-5

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

ethyl 2-(2-methyl-1,3-thiazolidin-2-yl)acetate

InChI

InChI=1S/C8H15NO2S/c1-3-11-7(10)6-8(2)9-4-5-12-8/h9H,3-6H2,1-2H3

InChI Key

RAWRTSJLYLJMPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(NCCS1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.